molecular formula C7H7BrFNO2S B12998641 4-Bromo-3-fluoro-2-methylbenzenesulfonamide

4-Bromo-3-fluoro-2-methylbenzenesulfonamide

Cat. No.: B12998641
M. Wt: 268.11 g/mol
InChI Key: NEKMWALUFKPMDZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of benzenesulfonamide, featuring bromine, fluorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylbenzenesulfonamide typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-2-methylbenzenesulfonamide using N-bromosuccinimide (NBS) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-Bromo-3-fluoro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzenesulfonamide
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2,5-Dibromo-(trifluoromethyl)benzene

Uniqueness

4-Bromo-3-fluoro-2-methylbenzenesulfonamide is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

4-bromo-3-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3,(H2,10,11,12)

InChI Key

NEKMWALUFKPMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)Br)S(=O)(=O)N

Origin of Product

United States

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